molecular formula C11H13Cl2N B11728092 1-(2,3-Dichlorophenyl)cyclobutanemethanamine

1-(2,3-Dichlorophenyl)cyclobutanemethanamine

Cat. No.: B11728092
M. Wt: 230.13 g/mol
InChI Key: LBZYBFMWVRIMES-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,3-Dichlorophenyl)cyclobutanemethanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways can vary, but it often involves binding to proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dichlorophenyl)cyclobutanemethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutane ring provides rigidity, while the dichlorophenyl group offers specific reactivity and binding characteristics.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

[1-(2,3-dichlorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13Cl2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2

InChI Key

LBZYBFMWVRIMES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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